molecular formula C12H19Cl2N3 B3016672 (1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride CAS No. 2375248-32-9

(1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride

Cat. No.: B3016672
CAS No.: 2375248-32-9
M. Wt: 276.21
InChI Key: LOYFVLXALVSJFL-QSOAFRDGSA-N
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Description

(1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with an appropriate amine.

    Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzimidazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in polar solvents under mild to moderate conditions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological or chemical properties.

Scientific Research Applications

(1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes, such as DNA replication, protein synthesis, or cell division, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-Benzimidazol-2-yl)-2-methylbutan-1-amine: Lacks the stereochemistry and dihydrochloride salt form.

    (1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine: Lacks the dihydrochloride salt form.

    (1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine;monohydrochloride: Contains only one hydrochloride group.

Uniqueness

(1S,2S)-1-(1H-Benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups. These features may influence its solubility, stability, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.2ClH/c1-3-8(2)11(13)12-14-9-6-4-5-7-10(9)15-12;;/h4-8,11H,3,13H2,1-2H3,(H,14,15);2*1H/t8-,11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYFVLXALVSJFL-QSOAFRDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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